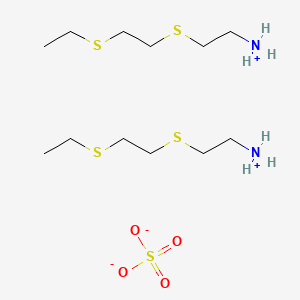
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate is a chemical compound with the molecular formula C12H32N2O4S5. It is known for its unique structure, which includes both sulfur and nitrogen atoms, making it a versatile compound in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate typically involves the reaction of ethyl sulfide with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound involves a continuous process using a flow reactor. The reactants are fed into the reactor at a controlled rate, and the reaction is carried out under optimized conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethylazanium compounds.
Applications De Recherche Scientifique
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Mécanisme D'action
The mechanism of action of 2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include oxidative stress response and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(furfurylthio)ethylammonium sulphate
- 2-(methylthio)ethylammonium sulphate
- 2-(propylthio)ethylammonium sulphate
Uniqueness
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate is unique due to its dual sulfur-containing groups, which provide it with distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
93805-12-0 |
|---|---|
Formule moléculaire |
C12H32N2O4S5 |
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate |
InChI |
InChI=1S/2C6H15NS2.H2O4S/c2*1-2-8-5-6-9-4-3-7;1-5(2,3)4/h2*2-7H2,1H3;(H2,1,2,3,4) |
Clé InChI |
OOCOPSBBWPAGEN-UHFFFAOYSA-N |
SMILES canonique |
CCSCCSCC[NH3+].CCSCCSCC[NH3+].[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















